5-iodo-2-(piperidin-2-yl)pyrimidine 5-iodo-2-(piperidin-2-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2648948-86-9
VCID: VC11536498
InChI:
SMILES:
Molecular Formula: C9H12IN3
Molecular Weight: 289.1

5-iodo-2-(piperidin-2-yl)pyrimidine

CAS No.: 2648948-86-9

Cat. No.: VC11536498

Molecular Formula: C9H12IN3

Molecular Weight: 289.1

Purity: 95

* For research use only. Not for human or veterinary use.

5-iodo-2-(piperidin-2-yl)pyrimidine - 2648948-86-9

Specification

CAS No. 2648948-86-9
Molecular Formula C9H12IN3
Molecular Weight 289.1

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure combines a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) with a piperidine moiety (a six-membered saturated ring containing one nitrogen atom). The iodine atom at position 5 introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₉H₁₂IN₃
Molecular weight289.12 g/mol
IUPAC name5-iodo-2-(piperidin-2-yl)pyrimidine
CAS number2648948-86-9

The iodine atom’s polarizability enhances halogen bonding potential, a feature exploited in crystal engineering and drug-target interactions .

Synthesis and Optimization Strategies

Core Reaction Pathways

The synthesis of 5-iodo-2-(piperidin-2-yl)pyrimidine typically involves multistep sequences starting from pyrimidine precursors. A representative protocol from patent literature (WO2007012953A2) outlines:

  • Chlorination: Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) at 70°C for 16 hours, followed by quenching with water .

  • Iodination: Subsequent displacement of the chlorinated intermediate with iodine under basic conditions.

  • Piperidine Coupling: Introduction of the piperidine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
ChlorinationPOCl₃, DIEA, 106°C, 16 h52%
WorkupEthyl acetate/water extraction
IsolationCrystallization from toluene87.3%

Key challenges include controlling exotherms during POCl₃ addition and minimizing dehalogenation side reactions .

Physicochemical and Spectroscopic Properties

Stability and Solubility

While experimental data for this specific compound are sparse, structural analogs suggest:

  • Lipophilicity: Predicted logP ≈ 2.1 (iodine contributes +0.8 vs. hydrogen)

  • Aqueous solubility: <1 mg/mL at pH 7.4 due to aromatic and aliphatic hydrocarbon content .

  • Thermal stability: Decomposition observed above 200°C based on differential scanning calorimetry of related pyrimidines .

Spectroscopic Fingerprints

  • ¹H NMR (predicted): δ 8.6–8.8 ppm (pyrimidine H), δ 3.2–3.5 ppm (piperidine CH₂N), δ 1.5–1.8 ppm (piperidine CH₂)

  • MS (ESI+): m/z 290.0 [M+H]⁺ (calculated for C₉H₁₂IN₃)

Biological Relevance and Analogous Systems

Antiviral Applications

Piperidine-substituted thiophene[3,2-d]pyrimidines (e.g., K-5a2) show submicromolar activity against HIV-1 resistant strains . The piperidine nitrogen in 5-iodo-2-(piperidin-2-yl)pyrimidine could facilitate similar target engagement through protonation at physiological pH.

Table 3: Biological Activities of Structural Analogs

CompoundTargetIC₅₀/Kᵢ
12u (J. Med. Chem.)CDK91–6 nM
K-5a2 (PMC)HIV-1 RT0.8 μM
78 (J. Med. Chem.)CDK4/61–34 nM

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors, leveraging:

  • Iodine as a leaving group for Suzuki-Miyaura couplings

  • Piperidine as a solubilizing moiety for blood-brain barrier penetration

Materials Science

Potential applications include:

  • Halogen-bonded organic frameworks (XBs) for optoelectronics

  • Heavy-atom derivatives for X-ray crystallography phasing

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator